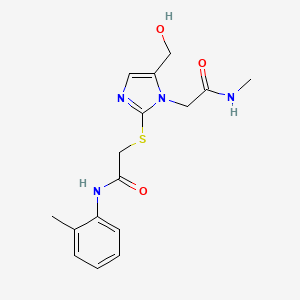

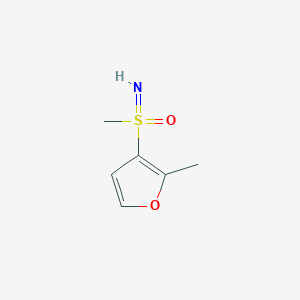

2-((5-(羟甲基)-1-(2-(甲基氨基)-2-氧代乙基)-1H-咪唑-2-基)硫)-N-(邻甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds structurally related to "2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide" typically involves multi-step synthetic routes starting from basic imidazole or acetamide derivatives. For example, a study demonstrated the synthesis of complex acetamide derivatives through reactions involving chloroacetamide intermediates with imidazole-functionalized compounds, facilitated by condensation reactions or using carbodiimide chemistry for amide bond formation (Modder et al., 2010). These methodologies highlight the versatility of synthetic approaches to access a wide variety of imidazole and acetamide-containing molecules.

Molecular Structure Analysis

The molecular structure of imidazole and acetamide-containing compounds, similar to the target molecule, often features significant conformational flexibility and the presence of multiple functional groups that can engage in hydrogen bonding and other non-covalent interactions. These structural characteristics can influence the molecule's reactivity, binding affinity to biological targets, and overall physicochemical properties. Advanced analytical techniques such as NMR, IR spectroscopy, and X-ray crystallography are crucial for elucidating the precise structural details of these compounds (Yu et al., 2014).

Chemical Reactions and Properties

The presence of imidazole and acetamide functionalities within the same molecule opens up a plethora of chemical reactions, enabling the synthesis of a wide range of derivatives. For instance, imidazole rings can participate in nucleophilic substitution reactions, while acetamide groups can be involved in acylation, deacylation, and other transformations relevant to synthesizing pharmacologically active compounds. The thioether linkage in such molecules also adds to their reactivity, allowing for further modifications through oxidation, alkylation, and other thioether-specific reactions (Jasiński et al., 2008).

Physical Properties Analysis

The physical properties of "2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide" and related compounds, such as solubility, melting point, and stability, are significantly influenced by their molecular structure. The hydrophobic and hydrophilic balance provided by different functional groups affects their solubility in various solvents, which is crucial for their application in biological systems or as pharmaceutical agents. Thermal stability and melting point data are essential for understanding the compound's behavior under different conditions and for designing appropriate formulation strategies (Duran & Canbaz, 2013).

Chemical Properties Analysis

The chemical properties of imidazole and acetamide-containing molecules, including their acidity, basicity, reactivity towards nucleophiles and electrophiles, and potential for forming hydrogen bonds, are critical for their biological activity and interactions with other molecules. Studies focusing on the pKa values and reactivity patterns of these compounds provide insights into their chemical behavior, which is essential for their application in drug design and synthesis of novel materials (Duran et al., 2013).

科学研究应用

化学合成和转化

研究人员已经探索了与2-((5-(羟甲基)-1-(2-(甲基氨基)-2-氧代乙基)-1H-咪唑-2-基)硫代)-N-(邻甲苯基)乙酰胺结构相关的化合物的合成和转化。例如,Jasiński等人(2008)描述了新的手性1H-咪唑3-氧化物的合成,其中N(1)处有一个取代的乙酸酯基作为手性单元。他们证明了所选的N-氧化物可以通过硫转移反应转化为2,3-二氢-1H-咪唑-2-硫醇衍生物。此外,他们还表明(1H-咪唑-1-基)乙酸酯与一级胺的反应产生了相应的乙酰胺(Jasiński, Mlostoń, Linden, & Heimgartner, 2008)。

抗菌和抗惊厥活性

Ramalingam, Ramesh和Sreenivasulu(2019)合成了几种2-[(5-芳基-1,3,4-噁二唑-2-基)硫代]-N-(2-苯基-1,8-萘啶-3-基)乙酰胺的衍生物,包括与目标分子结构相似的化合物。这些化合物被评估其抗菌活性,并发现具有显著活性(Ramalingam, Ramesh, & Sreenivasulu, 2019)。此外,Aktürk等人(2002)合成了ω-(1H-咪唑-1-基)-N-苯乙酰胺、丙酰胺和丁酰胺衍生物,并确定了它们对最大电击诱导的癫痫的抗惊厥活性。在这个系列中,2-(1H-咪唑-1-基)-N-(邻氯苯基)乙酰胺被确定为最活性的化合物(Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002)。

催化应用

Serafimidou, Stamatis和Louloudi(2008)合成了一种带有两个末端咪唑环的乙酰胺衍生物。这种仿生配体,N-[2-(1H-咪唑-4-基)-乙基]-2-({[2-(1H-咪唑-4-基)-乙基氨基]-甲酰基}-甲基)-乙酰胺,也被嫁接在二氧化硅表面,并与锰(II)离子形成金属配合物。这些配合物被评估为与H2O2一起用于烯烃环氧化的催化剂,展示了类似化合物的潜在催化应用(Serafimidou, Stamatis, & Louloudi, 2008)。

pKa值测定和结构分析

Duran和Canbaz(2013)合成了2-(4,5-二甲基-1-(苯氨基)-1H-咪唑-2-基硫)-N-(苯并噻唑-2-基)乙酰胺衍生物化合物,并通过NMR和IR光谱学确认了它们的结构。他们确定了这些乙酰胺衍生物的酸度常数(pKa值),提供了有关它们的化学行为和潜在应用(Duran & Canbaz, 2013)的宝贵信息。

安全和危害

This involves studying the potential risks associated with the compound. It includes its toxicity, flammability, and environmental impact.

未来方向

This involves speculating on potential future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be developed.

I hope this helps! If you have any other questions, feel free to ask.

属性

IUPAC Name |

2-[5-(hydroxymethyl)-2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-11-5-3-4-6-13(11)19-15(23)10-24-16-18-7-12(9-21)20(16)8-14(22)17-2/h3-7,21H,8-10H2,1-2H3,(H,17,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKKOTJIMMQCKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)NC)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2498940.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498941.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)

![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)